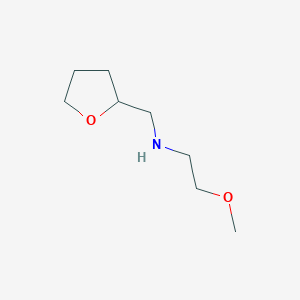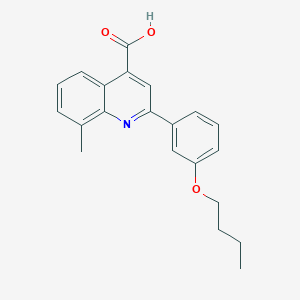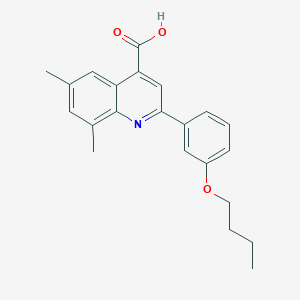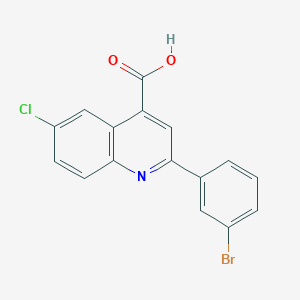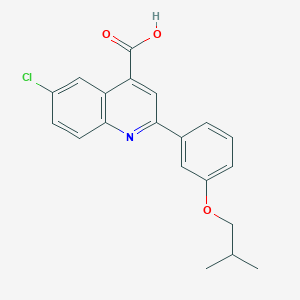
2'-Azetidinomethyl-3,4-dichlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride or similar reagents. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are then cyclized to yield azetidin-2-ones with antibacterial and antifungal activities . Similarly, 2-aminobenzothiazoles react with aromatic aldehydes to form Schiff bases, which upon reaction with chloroacetyl chloride, yield 2-azetidinones .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of azetidinone derivatives. For example, the structure of a 4,4'-disubstituted azetidin-2-one was confirmed using this method . The molecular structure, particularly the torsional angle between phenyl rings and the configuration of substituents, plays a crucial role in the biological activity of these compounds .
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions. The stable exocyclic enamines, 2-(dichloromethylene)azetidines, react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of azetidinones is influenced by the substituents on the nitrogen atom and the presence of electron-withdrawing groups, which can stabilize the intermediate structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can increase the density and boiling points of these compounds. The electronic properties, such as the dipole moment and electron distribution, are affected by the substituents on the azetidinone ring, which in turn can influence their solubility and reactivity .
Applications De Recherche Scientifique
Anticancer Applications
A significant body of research has explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing potent antiproliferative properties against cancer cell lines, including breast cancer. These compounds inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis, showcasing their potential as tubulin-targeting antitumor agents (Greene et al., 2016). Moreover, synthetic analogs of resveratrol incorporating azetidinone nuclei have demonstrated interesting antiproliferative activity on human breast cancer cell lines, offering a new avenue for breast cancer treatment (Chimento et al., 2013).
Antimicrobial and Cytotoxic Activities
Novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives have been synthesized and screened for in vitro antibacterial, antifungal, and cytotoxic activities. Certain compounds within this series showed excellent antimicrobial activity and potent cytotoxicity against Artemia salina, indicating their potential as antimicrobial and anticancer agents (Keri et al., 2009).
Synthetic Methodology and Chemical Transformations
The synthesis of 3,3-Diarylazetidines by calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols has expanded the chemical toolbox for accessing drug-like compounds through derivatization of azetidine nitrogen and aromatic groups. The reactivity provided by the N-Cbz group is crucial for this process, showcasing the versatility of azetidines in synthetic organic chemistry (Denis et al., 2018).
Material Science and Ligand Development
Azetidinones have also been utilized in the preparation of CC'N-Osmium complexes, demonstrating the potential of metal-promoted degradation of azetidinones to afford pincer ligands. This application underlines the role of azetidinones in the development of novel materials and catalysts (Casarrubios et al., 2015).
Propriétés
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXPVOZQQVDHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643727 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-3,4-dichlorobenzophenone | |
CAS RN |
898755-27-6 |
Source


|
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

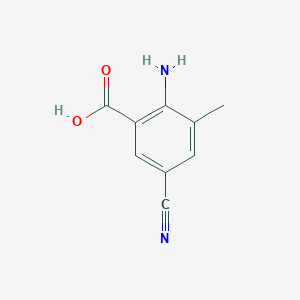


![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

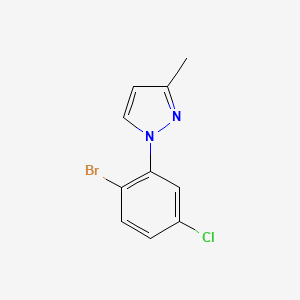
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

